2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a methoxyphenyl group, a triazole ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via a , which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final coupling of the triazole and thiazole rings with the methoxybenzyl and methoxyphenyl groups can be achieved through various coupling reactions, such as Suzuki or Stille coupling.
Industrial production methods would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide include:
N-(4-Hydroxy-3-methoxybenzyl)acetamide: This compound has a similar methoxybenzyl group but differs in its overall structure and functional groups.
4-Methoxybenzyl 3-oxobutanoate: This compound contains a methoxybenzyl group and a different core structure.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar triazole and thiazole rings but differ in their substitution patterns and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of the specified compound through various studies and findings.
Chemical Structure and Properties
The structure of the compound includes a triazole ring and a thiazole moiety , which are integral to its biological activity. The presence of methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.
Component | Description |
---|---|
Triazole Ring | 1H-1,2,3-triazole |
Thiazole Moiety | 1,3-thiazole |
Methoxy Groups | Present on phenyl rings |
Carboxamide Group | Enhances hydrogen bonding capabilities |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on pancreatic cancer cell lines. In vitro studies revealed that certain triazole compounds exhibit low IC50 values against cancer cells, indicating potent anticancer activity. Notably:
- Compound 4h , a related triazole derivative, exhibited an IC50 value of 20 nM against MiaPaca-2 pancreatic cancer cells .
- The mechanism involves reactivation of CDK inhibitor proteins and suppression of cell growth .
Antimicrobial Activity
Triazoles have also been evaluated for their antimicrobial properties. Studies indicate that derivatives with similar structural features possess notable antibacterial and antifungal activities:
- Compounds bearing triazole rings were effective against various bacterial strains such as Escherichia coli and Bacillus subtilis.
- The introduction of hydrophobic groups in triazoles has been linked to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural modifications. Research indicates that:
- Substituents on the phenyl rings can significantly alter the potency against specific biological targets.
- For example, modifications leading to increased hydrophobicity tend to enhance anticancer and antimicrobial activities .
In Vitro Studies
A study focusing on a series of triazole derivatives highlighted their potential as histone deacetylase inhibitors (HDACIs), which are promising in cancer therapy. The derivatives showed varying degrees of potency against different HDAC isoforms:
Compound | IC50 (nM) | Target |
---|---|---|
Compound 4h | 20 | MiaPaca-2 |
Compound 11a | 40 | HupT3 |
These findings suggest that structural variations can lead to significant differences in biological activity, emphasizing the need for further optimization .
Computational Studies
In silico analyses have been conducted to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties of related compounds. These studies utilize computational chemistry techniques to evaluate molecular interactions and potential biological activities .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-6-5-7-19(12-16)31-4)32-23(25-14)20-15(2)28(27-26-20)17-8-10-18(30-3)11-9-17/h5-12H,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYDSRLVMAZICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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